Increased Lipophilicity (XLogP3) vs. Non-Fluorinated Parent
The 5-fluoro substitution increases the computed lipophilicity (XLogP3) of the benzoxazine scaffold from 1.7 (for 3,4-dihydro-2H-1,4-benzoxazine) to 1.8 [1]. This is a class-level inference derived from computed properties for the fluorinated vs. non-fluorinated scaffolds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazine (non-fluorinated): 1.7 |
| Quantified Difference | +0.1 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This modest increase in lipophilicity may enhance membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs, and influences solubility and formulation strategies.
- [1] PubChem. 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CID 54758769) and 3,4-Dihydro-2H-1,4-benzoxazine (CID 138375). Computed XLogP3-AA Values. View Source
